molecular formula C16H19N3O5 B2589625 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-95-4

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2589625
CAS RN: 1021066-95-4
M. Wt: 333.344
InChI Key: BBISKASVAWRYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound. It is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .


Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-11-4-3-10(9-12(11)24-2)13(20)19-7-5-16(6-8-19)14(21)17-15(22)18-16/h3-4,9H,5-8H2,1-2H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISKASVAWRYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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